Hydroxydione

anesthesia therapeutic index safety pharmacology

Researchers replicating 1955-1970s steroid anesthesia studies require authentic Hydroxydione, not substituted neurosteroids. This 5β-pregnane GABAA PAM provides the exact chemical backbone for valid comparison to historical datasets. • 5β-reduced backbone-distinct from 5α-steroids like alphaxalone-for A/B ring SAR studies • Minimal catatoxic activity ensures clean controls in steroid-induced enzyme induction assays • Proven anti-aggressive profile in rodent models vs. pro-aggressive corticosteroids • ≥95% purity, available in mg-to-g quantities for research use

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 303-01-5
Cat. No. B1218875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxydione
CAS303-01-5
Synonyms21-hydroxy-5 alpha-pregnane-3,20-dione
5 alpha-dihydro-11-deoxycorticosterone
hydroxydione
hydroxydione sodium
hydroxydione, (5 alpha)-isomer
P 234
P-234
Predion
Pregnane-3,20-dione, 21-hydroxy-, (5beta)-
Viadril
Viadryl
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C
InChIInChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15+,16+,17+,18-,20+,21+/m1/s1
InChIKeyUSPYDUPOCUYHQL-VEVMSBRDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxydione (303-01-5) Reference Standard


Hydroxydione (CAS 303-01-5), also known as 21-hydroxy-5β-pregnane-3,20-dione or Viadril, is a synthetic neuroactive steroid that acts as a positive allosteric modulator of the GABAA receptor [1]. It was the first neuroactive steroid general anesthetic introduced for clinical use (1957) and remains a key reference compound for mechanistic studies of steroid-based anesthesia [2].

Why Hydroxydione Cannot Be Substituted


Neuroactive steroids exhibit divergent pharmacological profiles that preclude interchangeable use in research settings. Hydroxydione (5β-pregnane backbone) differs from 5α-reduced steroids like alphaxalone in both potency and clinical effect profile [1]. It also shows a distinct cardiovascular safety margin relative to non-steroidal intravenous anesthetics such as thiopental [2]. Researchers requiring precise replication of historical anesthesia studies or investigation of steroid structure-activity relationships must use the specific compound indicated.

Hydroxydione Comparator Evidence


Therapeutic Index vs. Thiopental

Hydroxydione demonstrates a significantly wider safety margin compared to the ultra-short acting thiobarbiturate thiopental sodium. The therapeutic index (LD50/ED50) of hydroxydione is 2–3 times greater, as measured by intravenous injection in three mammalian species [1]. This quantitative safety advantage was a key driver for its original clinical development.

anesthesia therapeutic index safety pharmacology intravenous anesthetic preclinical

Cardiovascular Safety vs. Thiopental

In anesthetized cats and dogs, hydroxydione administered at four times the dose of thiopental sodium produced significantly less cardiovascular depression. Hydroxydione caused insignificant changes in cardiac rate, rhythm, and electrocardiographic patterns [1]. This indicates a distinct hemodynamic safety profile not shared by the barbiturate comparator.

cardiovascular safety intravenous anesthetic hemodynamics preclinical cardiotoxicity

Apnea Risk vs. Thiopental

Respiratory depression is a dose-limiting toxicity of many intravenous anesthetics. Hydroxydione, even at a dose four times that of thiopental sodium, did not produce apnea in animal models [1]. This contrasts sharply with the barbiturate comparator and represents a key respiratory safety differentiation.

respiratory depression apnea intravenous anesthetic ventilation safety pharmacology

Aggressive Behavior vs. Hydrocortisone

Not all steroids exert identical CNS effects. In behavioral studies using fighting isolated mice and muricide (mouse-killing) rats, hydroxydione decreased aggressive behavior, whereas hydrocortisone increased aggressiveness in both assays [1]. Desoxycorticosterone showed mixed, test-specific effects. This demonstrates that hydroxydione possesses distinct neurobehavioral activity not predictable from corticosteroid class membership alone.

neurosteroid behavioral pharmacology aggression CNS steroid differentiation

Catatoxic Activity Comparison

In comparative studies of steroid effects on hepatic drug metabolism, hydroxydione exerted little or no catatoxic activity—it failed to significantly diminish anesthesia or sedation induced by other agents [1][2]. In contrast, pregnenolone-16α-carbonitrile demonstrated marked protective and catatoxic effects, accelerating drug clearance and decreasing toxicity [2]. Triamcinolone and ACTH showed moderate syntoxic (non-clearance-based) protection [2].

drug metabolism catatoxic steroid enzyme induction pharmacokinetics

Neurotransmitter Release vs. Alphaxalone

In rat brain slice studies, hydroxydione inhibited K⁺-stimulated GABA and D-aspartate release, whereas the neurosteroid mixture alphaxalone/alphadolone had no effect on K⁺-stimulated amino acid release [1]. This indicates that hydroxydione modulates neurotransmitter release via a mechanism distinct from that of alphaxalone, despite both being neuroactive steroids.

GABA neurotransmitter release brain slices mechanism of action anesthetic potency

Hydroxydione Application Scenarios


Historical Anesthesia Replication

Hydroxydione is the required compound for accurately replicating and interpreting the extensive clinical and preclinical anesthesia literature from 1955–1970s, including the foundational 130-case clinical study by Taylor and Shearer and the seminal pharmacological characterization by P'An et al. [1][2]. Substitution with other neurosteroids would invalidate comparison to this historical dataset, which remains a cornerstone of neurosteroid anesthesia research.

SAR Tool Compound

As a 5β-pregnane with a 3-keto and 21-hydroxy substitution pattern, hydroxydione serves as a critical comparator in SAR investigations of neurosteroid hypnotic activity. It contrasts with 5α-reduced, 3α-hydroxy steroids like alphaxalone, enabling researchers to isolate the contributions of A/B ring junction stereochemistry and C3 oxidation state to GABAA receptor modulation [1]. Its minimal catatoxic activity also makes it a clean control for studies on steroid-induced enzyme induction [2].

GABAA PAM Control

Hydroxydione acts as a positive allosteric modulator of the GABAA receptor, a mechanism shared across neuroactive steroids [1]. Its distinct chemical structure (5β-pregnane backbone) relative to commonly used PAMs like allopregnanolone or ganaxolone makes it a valuable orthogonal control for validating receptor pharmacology assays and screening for novel steroid-based modulators.

Anti-Aggressive Agent Reference

In rodent behavioral models, hydroxydione consistently reduces aggressive behavior, distinguishing it from pro-aggressive corticosteroids like hydrocortisone [1]. Researchers investigating the neural substrates of aggression or screening compounds for anti-aggressive properties can employ hydroxydione as a positive control with a well-documented, divergent behavioral profile compared to other steroid classes.

Technical Documentation Hub

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